
Papyracon D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Papyracon D is a natural product found in Lachnum papyraceum with data available.
Applications De Recherche Scientifique
Nematicidal and Antimicrobial Activities : A study by Shan, Stadler, Sterner, and Anke (1996) discovered that Papyracon D, along with other metabolites, is produced by the ascomycete Lachnum papyraceum. These compounds, including Papyracon D, are structurally related to mycorrhizin A, known for its nematicidal and antibiotic properties. Papyracon D exhibited significant antibiotic activities, though its nematicidal and cytotoxic activities were weaker compared to mycorrhizin A (Shan, Stadler, Sterner, & Anke, 1996).
Biochemical Applications : In another study, Huang and Du (2014) focused on the synthesis and host-guest chemistry of pillararene derivatives, which are relevant to the applications of PAs (Pillararenes) in various research fields. The study highlights the potential use of these compounds in multiresponsive controlled release systems, indicating a promising application in targeted drug therapy (Huang & Du, 2014).
Photocatalysis and Material Science Applications : The study by Ozols et al. (2012) on molecular glassy films containing azochromophores, including the investigation of photoinduced anisotropy, demonstrates the potential application of Papyracon D-like compounds in materials science, specifically in the development of photonic and electronic materials (Ozols et al., 2012).
Genetics and Pharmacogenetics : Iyer, Singhal, Hegde, and Ankala (2015) conducted a study on the genetic variation in the DPYD gene, which is linked to drug metabolism, including the metabolism of fluoropyrimidine drugs. This study, while not directly related to Papyracon D, highlights the importance of genetic variability in drug response, which could be relevant in the pharmacogenetics of compounds like Papyracon D (Iyer, Singhal, Hegde, & Ankala, 2015).
Propriétés
Nom du produit |
Papyracon D |
|---|---|
Formule moléculaire |
C14H18O5 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
(1aR,3aS,7S,7aS)-3a,7-dihydroxy-2,2-dimethyl-5-(2-oxopropyl)-1a,7-dihydro-1H-cyclopropa[c][1]benzofuran-4-one |
InChI |
InChI=1S/C14H18O5/c1-7(15)4-8-5-10(16)13-6-9(13)12(2,3)19-14(13,18)11(8)17/h5,9-10,16,18H,4,6H2,1-3H3/t9-,10-,13-,14+/m0/s1 |
Clé InChI |
ILUWWIMJTKGGNJ-TXFQPVFDSA-N |
SMILES isomérique |
CC(=O)CC1=C[C@@H]([C@]23C[C@H]2C(O[C@@]3(C1=O)O)(C)C)O |
SMILES canonique |
CC(=O)CC1=CC(C23CC2C(OC3(C1=O)O)(C)C)O |
Synonymes |
papyracon D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(15S)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263221.png)
![(1S,8R)-1beta,5beta-Dimethyl-8-(3-oxo-1-butenyl)-6-oxabicyclo[3.2.1]octane-3-one](/img/structure/B1263222.png)
![1-eicosanoyl-2-[(11Z,14Z)-eicosadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263223.png)
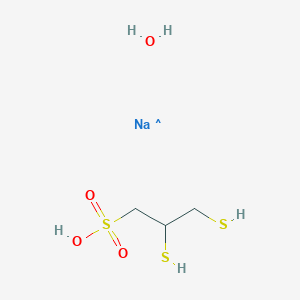
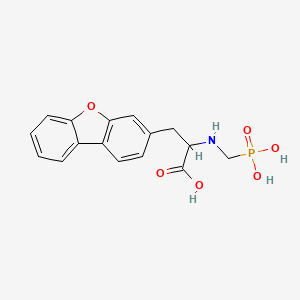
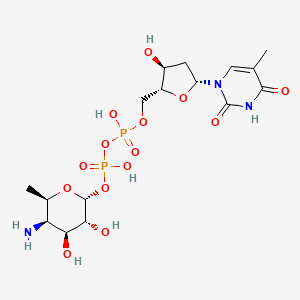

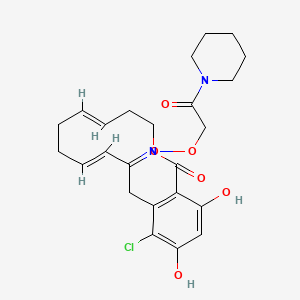
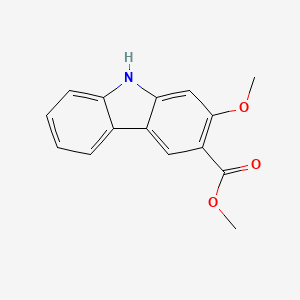
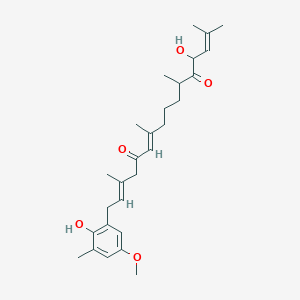


![5-[(E)-[(8-methoxy-8-oxooctanoyl)hydrazinylidene]methyl]furan-2-sulfonic acid](/img/structure/B1263236.png)